E(c(RGDfK))2

Integrin αvβ3 RGD Peptide Binding Affinity

E(c(RGDfK))2 is a homodimeric c(RGDfK) peptide essential for integrin αvβ3 studies. Multivalent design delivers sub-nM IC50 (5.0 nM), enabling polyvalency benchmarking vs monomeric c(RGDfK). Distinct from D-Tyr dimers in tumor accumulation and clearance, it is ideal as a non-selective control for bicyclic RGD selectivity assays. With functionalizable amines for radiolabeling (64Cu, 68Ga, 111In), ensure experimental reproducibility with this specific dimeric architecture.

Molecular Formula C59H87N19O16
Molecular Weight 1318.4 g/mol
Cat. No. B12381827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE(c(RGDfK))2
Molecular FormulaC59H87N19O16
Molecular Weight1318.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O
InChIInChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1
InChIKeyHBRYUNRKUGWZGH-LMKMLFLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] – CAS 250612-47-6 Dimeric Cyclic RGD Peptide for Integrin Targeting Research


H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)], synonymously referred to as E[c(RGDfK)]2, is a synthetic homodimeric cyclic peptide (C59H87N19O16, MW 1318.4 g/mol) . The compound is composed of two cyclo[Arg-Gly-Asp-D-Phe-Lys] (c(RGDfK)) monomers covalently linked through a central glutamic acid residue . It functions as a multivalent ligand specifically designed to target integrin αvβ3, a cell adhesion receptor overexpressed in tumor vasculature and various metastatic cancers .

Why Monomeric c(RGDfK) or Alternative RGD Dimers Cannot Simply Replace E[c(RGDfK)]2 in Integrin-Targeting Assays


Generic substitution of monomeric c(RGDfK) or alternative dimeric RGD peptides (e.g., c(RGDyK) dimers) for E[c(RGDfK)]2 is not scientifically justified due to quantifiable differences in integrin binding affinity and in vivo targeting kinetics [1]. Multivalent presentation of the RGD pharmacophore in E[c(RGDfK)]2 results in a distinct pharmacological profile—specifically, a sub-nanomolar IC50 for integrin αvβ3 (5.0 ± 0.7 nM) compared to the ~0.94 nM monomer—with differential tumor accumulation and clearance rates observed in direct comparative studies with D-Tyr-containing dimers [2]. Procurement of the specific dimeric architecture ensures experimental consistency in studies of polyvalency effects on integrin clustering, internalization, and downstream signaling [1].

Quantitative Differentiation of H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]: Integrin Binding Affinity and In Vivo Tumor Targeting


Integrin αvβ3 Binding Affinity of E[c(RGDfK)]2 (SU016) Compared to Monomeric c(RGDfK)

The dimeric construct E[c(RGDfK)]2 (SU016) demonstrates an integrin αvβ3 binding affinity of 5.0 ± 0.7 nM, as determined by competitive binding assay against 125I-c(RGDyK) [1]. This value represents a moderate, quantifiable decrease in potency relative to the monomeric c(RGDfK), which exhibits an IC50 of 0.94 nM . The dimer's affinity is sufficient to mediate effective multivalent interactions at the cell surface while potentially reducing non-specific monomeric clearance.

Integrin αvβ3 RGD Peptide Binding Affinity

Comparative In Vivo Tumor Uptake: 64Cu-DOTA-E[c(RGDfK)]2 vs. 64Cu-DOTA-E[c(RGDyK)]2 in Orthotopic Breast Cancer Model

In a direct head-to-head comparison using MDA-MB-435 orthotopic breast carcinoma xenografts in athymic nude mice, the radiolabeled dimer 64Cu-DOTA-E[c(RGDfK)]2 exhibited significantly lower tumor accumulation at all measured time points compared to its D-Tyr analog 64Cu-DOTA-E[c(RGDyK)]2 [1]. This establishes a clear, quantifiable performance hierarchy among RGD dimers and underscores that E[c(RGDfK)]2 is not the optimal choice for maximum PET signal intensity in this specific tumor model.

PET Imaging Tumor Targeting Biodistribution

Radiolabeling Efficiency: 111In-DTPA Conjugates of E[c(RGDfK)]2 vs. DOTA Analogues

The 111In-labeling efficiency of DTPA-Bn-E-SU016 (a DTPA conjugate of E[c(RGDfK)]2) is 3-5 times higher than that of analogous DOTA-conjugated E[c(RGDfK)]2 constructs [1]. This advantage is attributed to the faster chelation kinetics and high-yield labeling achievable with DTPA under mild conditions, such as room temperature, without requiring heating [1].

Radiopharmaceutical Chelation Radiolabeling

Bicyclic RGD Peptides as Next-Generation Integrin Ligands: Affinity and Selectivity Context for E[c(RGDfK)]2

While E[c(RGDfK)]2 represents a multivalent linear presentation of the RGD motif, a distinct class of bicyclic RGD peptides has been developed that incorporates the RGD sequence into a constrained bicyclic scaffold. These bicycles, such as CT3HPQcT3RGDcT3, achieve IC50 values of 30 nM against αvβ3 and, critically, demonstrate exquisite selectivity with IC50 >10,000 nM for αvβ5 and α5β1 integrins [1]. This level of subtype discrimination is not a characteristic attributed to the monomeric or dimeric c(RGDfK) scaffolds.

Bicyclic Peptide Integrin Selectivity αvβ3

Synthetic Accessibility and Purity Profile of E[c(RGDfK)]2 from Commercial Sources

Commercial vendors routinely offer E[c(RGDfK)]2 with a purity specification of ≥95% (by HPLC) and supply it as a lyophilized powder stored at -20°C . The compound's dimeric structure, assembled via solid-phase peptide synthesis and subsequent cyclization, yields a consistent product with a molecular weight of 1318.44 g/mol and the formula C59H87N19O16 . In contrast, monomeric c(RGDfK) (MW 603.7 g/mol) and alternative RGD multimers may exhibit different solubility, stability, and lot-to-lot variability profiles.

Peptide Synthesis Purity Procurement

Optimal Use Cases for H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] in Preclinical Research


Validated Positive Control for Multivalent Integrin αvβ3 Binding Assays

Given its well-characterized integrin αvβ3 binding affinity (IC50 = 5.0 ± 0.7 nM), E[c(RGDfK)]2 serves as an ideal reference standard in competitive binding assays, surface plasmon resonance (SPR) studies, or cell adhesion experiments. Its dimeric nature allows researchers to benchmark the polyvalency effects of novel multimeric RGD constructs against a defined, commercially available comparator [1]. The consistent purity (≥95%) and defined molecular weight (1318.4 g/mol) ensure reproducible experimental outcomes [2].

Scaffold for Radiopharmaceutical and Optical Imaging Probe Development

E[c(RGDfK)]2 contains multiple functionalizable amines (via the glutamic acid linker and lysine residues), enabling efficient conjugation to chelators (e.g., DOTA, DTPA) for radiolabeling with 64Cu, 68Ga, or 111In, as well as to near-infrared fluorophores for optical imaging [1][2]. The 3-5 fold enhanced 111In-labeling efficiency observed with DTPA conjugates of this scaffold highlights its practical advantage in radiopharmaceutical development [2]. This makes it a versatile platform for synthesizing targeted molecular imaging agents in oncology research.

Comparator for Structure-Activity Relationship (SAR) Studies of RGD-Based Multimers

The direct in vivo comparison between 64Cu-DOTA-E[c(RGDfK)]2 and 64Cu-DOTA-E[c(RGDyK)]2 demonstrates that E[c(RGDfK)]2 exhibits significantly lower tumor uptake in an orthotopic breast cancer model [1]. This established performance differential positions E[c(RGDfK)]2 as an essential negative or lower-performing comparator in SAR campaigns aimed at optimizing RGD multimer pharmacokinetics and tumor-targeting efficiency. Procurement of this specific dimer is therefore critical for validating new, high-performance RGD-based imaging agents.

Reference Standard for Characterizing Bicyclic and Next-Generation Integrin Ligands

The development of highly selective bicyclic RGD peptides (IC50 >10,000 nM for off-target integrins) has created a need for well-defined, non-selective control ligands to benchmark selectivity gains [1]. E[c(RGDfK)]2, with its high affinity for αvβ3 but likely promiscuity toward other αv integrins, provides an ideal reference for quantifying the selectivity improvements of these novel bicyclic scaffolds. Its use in parallel assays (e.g., ELISA against αvβ3, αvβ5, α5β1) enables direct, quantitative assessment of a new compound's specificity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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